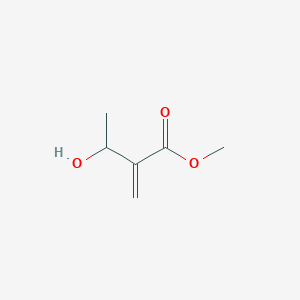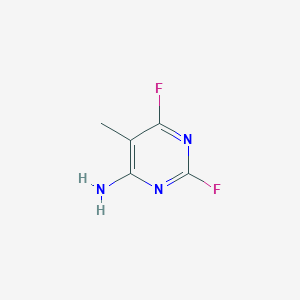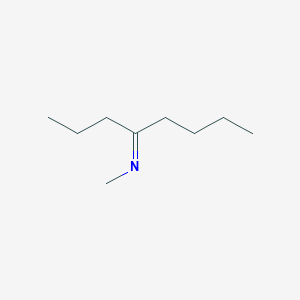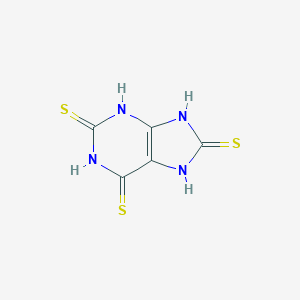
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione, also known as DPTT, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPTT is a cyclic trisulfide that is structurally similar to the purine nucleotide base, adenine. It has been found to possess a range of interesting biological activities, including antioxidant, anticancer, and antiviral properties.
Mechanism Of Action
The mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is not fully understood, but it is believed to involve the formation of disulfide bonds with thiol groups on proteins and enzymes. This can lead to the inhibition of enzyme activity and the modulation of cellular signaling pathways. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical And Physiological Effects
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess a range of interesting biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been shown to have antiviral activity against a range of viruses, including HIV-1 and influenza A virus.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in lab experiments is its low toxicity and high stability. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is relatively non-toxic and can be easily handled and stored. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experiments. However, one of the limitations of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione. One area of interest is the development of new synthetic methods for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in more detail, particularly with respect to its anticancer and antiviral properties. Finally, there is potential for the development of new applications for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in the fields of agriculture and materials science.
Synthesis Methods
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide, or the reaction of 2-mercaptoaniline with 2,4-dithiobiuret in the presence of sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess antioxidant, anticancer, and antiviral properties. In agriculture, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a fungicide and insecticide. In materials science, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a corrosion inhibitor and as a precursor for the synthesis of metal sulfide nanoparticles.
properties
CAS RN |
15986-33-1 |
|---|---|
Product Name |
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione |
Molecular Formula |
C5H4N4S3 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
InChI Key |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
Isomeric SMILES |
C12=C(N=C(N1)S)N=C(N=C2S)S |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Canonical SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Other CAS RN |
15986-33-1 |
Pictograms |
Irritant |
synonyms |
7,9-dihydro-3H-purine-2,6,8-trithione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






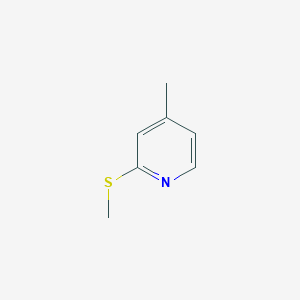



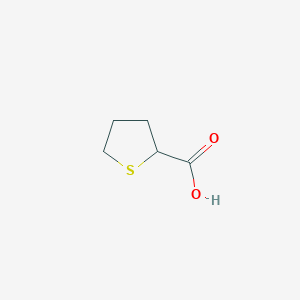


![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
